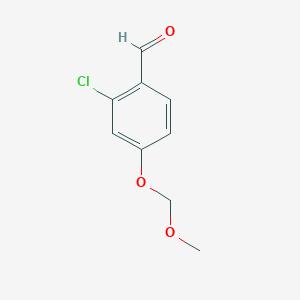
2-Chloro-4-(methoxymethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol . It is a chlorinated derivative of benzaldehyde, characterized by the presence of a chloro group at the second position and a methoxymethoxy group at the fourth position on the benzene ring . This compound is used in various chemical syntheses and has significant applications in scientific research.
Preparation Methods
The synthesis of 2-Chloro-4-(methoxymethoxy)benzaldehyde typically involves the chlorination of 4-(methoxymethoxy)benzaldehyde. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete chlorination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Chloro-4-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-Chloro-4-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(methoxymethoxy)benzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved vary based on the specific biological system being studied .
Comparison with Similar Compounds
2-Chloro-4-(methoxymethoxy)benzaldehyde can be compared with other similar compounds such as:
2-Chlorobenzaldehyde: This compound lacks the methoxymethoxy group and is used in the production of CS gas.
4-Methoxybenzaldehyde: This compound lacks the chloro group and is used in the synthesis of Schiff base ligands and other organic compounds.
2-Hydroxy-4-methoxybenzaldehyde: This compound has a hydroxy group instead of a chloro group and is known for its antibacterial activity.
The presence of both the chloro and methoxymethoxy groups in this compound makes it unique and versatile for various chemical transformations and applications.
Properties
Molecular Formula |
C9H9ClO3 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
2-chloro-4-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H9ClO3/c1-12-6-13-8-3-2-7(5-11)9(10)4-8/h2-5H,6H2,1H3 |
InChI Key |
MYHYGQJOUGBROS-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C=C1)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















